ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate
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Description
Ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Biological Activity
Ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C16H21N3O2
- Molecular Weight : 287.36 g/mol
- CAS Number : 2034352-56-0
The compound features a pyrazole ring substituted with dimethyl and phenyl groups, which contributes to its unique chemical behavior and biological activity.
Anticancer Properties
Research has highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that certain pyrazole derivatives exhibit antiproliferative effects on breast cancer (MDA-MB-231), liver cancer (HepG2), and other cancer cell types. These compounds often target key regulatory proteins involved in cell cycle progression and apoptosis .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of enzymes such as topoisomerase II and EGFR, which are critical for DNA replication and repair processes in cancer cells . Additionally, some pyrazole derivatives have been linked to the modulation of signaling pathways associated with tumor growth and metastasis.
Anti-inflammatory Activity
This compound may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Evaluation
A study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The results demonstrated that these compounds could effectively inhibit the growth of several cancer cell lines in vitro, indicating their potential as anticancer agents .
Molecular Modeling Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and inflammation, supporting its potential therapeutic roles .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
ethyl N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-21-16(20)17-10-11-19-13(3)15(12(2)18-19)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPWVQVMCDMKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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